(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid

Description

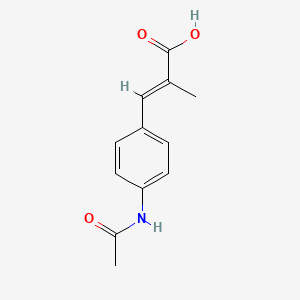

“(E)-3-(4-Acetamidophenyl)-2-methylprop-2-enoic acid” is an α,β-unsaturated carboxylic acid derivative with a methacrylic acid backbone (2-methylprop-2-enoic acid) substituted at the β-position with a 4-acetamidophenyl group . The (E)-configuration denotes the trans arrangement of the substituents across the double bond. Its molecular formula is C₁₂H₁₃NO₃ (MW: 231.24 g/mol). This compound is hypothesized to exhibit anti-inflammatory properties due to structural similarities to non-steroidal anti-inflammatory drug (NSAID) scaffolds .

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-8(12(15)16)7-10-3-5-11(6-4-10)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b8-7+ |

InChI Key |

OWOTXDLABJAROB-BQYQJAHWSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)NC(=O)C)/C(=O)O |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)NC(=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid typically involves the reaction of 4-acetamidophenylboronic acid with 2-methylacrylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, ketones, and substituted amides.

Scientific Research Applications

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the formation of pro-inflammatory molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Structural and Functional Insights

Trifluoromethyl substitution (as in the CF₃ analog) enhances electronegativity and lipophilicity, improving membrane permeability .

Position 3 Substituents :

- 4-Acetamidophenyl vs. 4-hydroxyphenyl : The acetamido group confers higher hydrophobicity and may interact with hydrophobic enzyme pockets (e.g., cyclooxygenase), whereas the hydroxyl group in p-coumaric acid enables hydrogen bonding and antioxidant activity .

Stereochemical Effects :

- The (E)-isomer’s trans configuration places the bulky 4-acetamidophenyl and methyl groups on opposite sides, minimizing steric clashes. In contrast, the (Z)-isomer may exhibit reduced stability due to intramolecular strain .

Biological Activity: p-Coumaric acid () is a well-established antioxidant, while the acetamido derivatives are hypothesized to target inflammatory pathways via COX inhibition, akin to acetaminophen derivatives . The trifluoromethyl analog’s enhanced lipophilicity suggests utility in prodrug design .

Synthesis Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.